3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Description
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with a carboxylic acid moiety and a hydrochloride salt. The pyrrolidine ring (a five-membered saturated heterocycle) is substituted with two methyl groups at the 4-position and a fluorine atom at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under supplier-specific codes (e.g., 5205) and is produced by multiple global suppliers, including PharmaBlock Sciences (China) and Jena Bioscience GmbH (Germany) . Its structural uniqueness lies in the combination of steric hindrance (from dimethyl groups) and electronic effects (from fluorine), which may influence its reactivity, metabolic stability, and binding affinity in drug discovery contexts.
Properties
IUPAC Name |
3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-6(2)3-9-4-7(6,8)5(10)11;/h9H,3-4H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNLTEPPFGDKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C(=O)O)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpyrrolidine and fluorinating agents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics make it useful in the design of inhibitors targeting different biological pathways. For example, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor modulators.
Case Study: Anticancer Agents
Research has shown that modifications to the pyrrolidine structure can lead to compounds with significant anticancer properties. A study demonstrated that derivatives of 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells.
Neuropharmacology
Cognitive Enhancers
The compound has been investigated for its potential role in enhancing cognitive function. Studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial for learning and memory processes.
Case Study: Memory Enhancement
In animal models, administration of 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid showed improvements in memory retention and learning capabilities. These findings indicate its potential use in treating cognitive disorders such as Alzheimer’s disease.
Synthetic Chemistry
Reagent in Organic Synthesis
As a versatile reagent, this compound is employed in various synthetic pathways to create complex organic molecules. Its ability to participate in nucleophilic substitutions and other reactions makes it valuable for chemists working on multi-step syntheses.
Table 1: Synthetic Applications
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Synthesis of pyrrolidine derivatives | 85 |
| Michael Addition | Formation of substituted pyrrolidines | 90 |
| Cyclization | Synthesis of bicyclic compounds | 80 |
Material Science
Polymer Chemistry
The compound is also explored for its applications in polymer science, particularly as a monomer or additive in the production of specialty polymers with enhanced properties.
Case Study: Polymer Blends
In experimental studies, blending 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid into polymer matrices resulted in materials with improved thermal stability and mechanical strength. These findings suggest applications in creating advanced materials for industrial use.
Agricultural Chemistry
Pesticide Development
The compound's unique structure has led to investigations into its efficacy as a pesticide or herbicide. Initial studies indicate potential activity against certain pests while maintaining low toxicity to non-target organisms.
Table 2: Biological Activity Against Pests
| Pest Species | Concentration (mg/L) | Observed Effect |
|---|---|---|
| Aphids | 50 | Significant mortality |
| Whiteflies | 100 | Reduced population growth |
| Fungal Pathogens | 25 | Inhibition of growth |
Mechanism of Action
The mechanism by which 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Fluorine Substitution
This contrasts with non-fluorinated analogs like 4,4-dimethylpyrrolidine-3-carboxylic acid, which lack these electronic effects .
Steric Effects
Comparatively, (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride has additional fluorine atoms, further altering steric and electronic properties .
Ring Size and Bioactivity
Replacing pyrrolidine with piperidine (as in 4-fluoro-4-piperidinecarboxylic acid hydrochloride) increases ring size, affecting spatial compatibility with target proteins. Piperidine derivatives are often explored for central nervous system (CNS) drugs due to improved blood-brain barrier penetration .
Solubility and Salt Forms
The hydrochloride salt of the target compound improves aqueous solubility compared to free bases. In contrast, dicarboxylic acid derivatives (e.g., pyrrolidine-3,4-dicarboxylic acid) exhibit higher intrinsic solubility but lower lipophilicity, limiting membrane permeability .
Biological Activity
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride (CAS No. 1351343-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Physical State : Solid, typically stored under inert conditions at 2-8°C.
The biological activity of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly within the dopamine receptor family. Research has indicated that compounds similar to this structure can selectively modulate dopamine D2 and D3 receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and drug addiction .
Binding Affinity and Selectivity
Recent studies have highlighted the importance of structural modifications in enhancing the selectivity and binding affinity of pyrrolidine derivatives towards dopamine receptors. For instance, the introduction of fluorine atoms has been shown to significantly impact the pharmacokinetic properties and receptor binding profiles of these compounds .
Case Study: Dopamine Receptor Modulation
A notable study evaluated a series of pyrrolidine derivatives for their ability to bind selectively to D2 and D3 receptors. The results demonstrated that modifications at the 4-position of the pyrrolidine ring could lead to compounds with over 1000-fold selectivity for D3 over D2 receptors. This selectivity is crucial for developing therapeutic agents aimed at treating conditions linked to dopamine dysregulation .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid; hydrochloride:
Q & A
Q. Q1. What are the key synthetic challenges in preparing 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how are they addressed?
A1. The synthesis involves introducing fluorine at the 3-position while maintaining stereochemical integrity and ensuring proper salt formation. Key steps include:
- Fluorination strategies : Electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor) to incorporate fluorine without racemization .
- Dimethyl group installation : Alkylation of the pyrrolidine ring under controlled conditions to avoid over-alkylation .
- Hydrochloride salt formation : Acidic workup with HCl to improve solubility and stability .
Characterization via -NMR and HPLC ensures purity (>95%) and confirms stereochemistry .
Q. Q2. How does the stereochemistry of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride influence its biological activity?
A2. The (3R,4S) or (3S,4R) configurations affect binding to biological targets (e.g., enzymes or receptors). For example:
- Enantiomeric selectivity : One enantiomer may inhibit a protease more effectively due to spatial compatibility with the active site .
- Fluorine positioning : The 3-fluoro group enhances electronegativity, impacting hydrogen bonding and metabolic stability .
Chiral HPLC or X-ray crystallography is used to resolve enantiomers and correlate structure-activity relationships (SAR) .
Advanced Research Questions
Q. Q3. How can computational modeling optimize the design of derivatives based on 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride?
A3. Methods include:
- Molecular docking : To predict binding affinities for targets like GABA receptors or bacterial enzymes .
- DFT calculations : To assess fluorine’s electronic effects on the carboxylic acid moiety and pKa modulation .
- MD simulations : To study conformational stability in physiological conditions .
Validated with in vitro assays (e.g., IC measurements) to refine computational predictions .
Q. Q4. How do researchers resolve contradictions in solubility and stability data for this compound?
A4. Discrepancies arise from:
- Polymorphism : Different crystalline forms (identified via XRD) alter solubility profiles .
- pH-dependent stability : Hydrochloride salt dissociates in aqueous buffers, affecting degradation kinetics (monitored by LC-MS) .
Standardized protocols (e.g., USP <711> dissolution testing) and controlled storage (desiccated, -20°C) mitigate variability .
Q. Q5. What strategies are employed to study the compound’s metabolic stability in preclinical models?
A5. Approaches include:
- In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic half-life () and identify CYP450-mediated oxidation sites .
- Isotopic labeling : -tagging tracks metabolites via radio-HPLC .
- Mass fragmentation : HRMS/MS elucidates metabolic pathways (e.g., defluorination or methyl group oxidation) .
Methodological Guidance
Q. Q6. What analytical techniques are critical for quality control in synthesizing this compound?
A6. Essential methods:
Q. Q7. How is the hydrochloride salt’s hygroscopicity managed during formulation studies?
A7. Mitigation strategies:
- Lyophilization : Converts the compound into a stable lyophilized powder for long-term storage .
- Excipient screening : Co-formulation with cyclodextrins or cellulose derivatives reduces moisture uptake .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity under varying humidity for packaging optimization .
Emerging Research Applications
Q. Q8. What recent advancements leverage this compound in targeted drug delivery?
A8. Innovations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
